Antimycobacterial Potency Differentiation Against MTB H37Ra – Class-Level Inference from the Closest Published Analog Series
The closest published analog series (compounds 6a–6j in Shelke et al. 2019) demonstrates that substituent choice on the benzylidene ring drives antitubercular potency. The most active analog in this series, 6c (4-fluorobenzylidene, unsubstituted aniline), achieved an MIC50 of 5.5 µg/mL against MTB H37Ra, while the unsubstituted benzylidene analog 6a showed only 20 µg/mL [1]. No compound in this series carries a 2-methoxybenzylidene or a 2-bromophenyl substituent; therefore, the quantitative activity of the target compound relative to these analogs must be determined experimentally. This evidence is classified as class-level inference due to the absence of a direct match.
| Evidence Dimension | In vitro antimycobacterial potency (MIC50) |
|---|---|
| Target Compound Data | Not reported in the accessible primary literature |
| Comparator Or Baseline | 6a: 20 µg/mL (MTB H37Ra); 6c: 5.5 µg/mL (MTB H37Ra); Rifampicin: 0.5 µg/mL; Isoniazid: 0.25 µg/mL |
| Quantified Difference | Not calculable for the target compound |
| Conditions | XTT Reduction Menadione Assay (XRMA) against M. tuberculosis H37Ra (ATCC 25177); 30, 10, 3 µg/mL screening |
Why This Matters
This dataset establishes the structure-activity sensitivity of the scaffold and defines the potency range that an end-user must benchmark against when evaluating the target compound for antitubercular screening.
- [1] Shelke, R.N., et al. Synthesis of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues with antitubercular activity. Arab. J. Basic Appl. Sci. 2019, 26, 678–686. View Source
